REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2].Br[C:11]1[S:12][CH:13]=[C:14]([Br:16])[N:15]=1.C(N(CC)CC)C.O>CN(C)C=O>[C:1]([N:4]1[CH2:9][CH2:8][N:7]([C:11]2[S:12][CH:13]=[C:14]([Br:16])[N:15]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
316 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCNCC1
|
Name
|
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
BrC=1SC=C(N1)Br
|
Name
|
|
Quantity
|
0.78 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 50° C. for 14 hrs and at 65° C. for 6 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (dichloromethane:methanol=100:0→98:2)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCN(CC1)C=1SC=C(N1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 590 mg | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |